molecular formula C26H17N3O4S B10880074 N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

N-[(9,10-dioxo-9,10-dihydroanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Cat. No.: B10880074
M. Wt: 467.5 g/mol
InChI Key: KRAYWRGOMCAOQG-UHFFFAOYSA-N
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Description

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an anthracene core with a thiourea linkage, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA typically involves multi-step organic reactions. The process begins with the preparation of the anthracene derivative, followed by the introduction of the isoxazole moiety. The final step involves the formation of the thiourea linkage under controlled conditions, often using reagents such as isocyanates and amines.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA can undergo various chemical reactions, including:

    Oxidation: The anthracene core can be oxidized to form quinones.

    Reduction: The compound can be reduced to modify the functional groups attached to the anthracene core.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the anthracene and isoxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used

Scientific Research Applications

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a fluorescent probe due to its unique structural properties.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic devices.

Mechanism of Action

The mechanism by which N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA exerts its effects involves interactions with specific molecular targets. The anthracene core can intercalate with DNA, disrupting replication and transcription processes. The isoxazole moiety may interact with various enzymes, inhibiting their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Anthraquinone derivatives: Share the anthracene core but differ in functional groups.

    Thiourea derivatives: Similar in having the thiourea linkage but vary in the attached aromatic systems.

    Isoxazole compounds: Contain the isoxazole ring but differ in other structural components.

Uniqueness

N-(9,10-DIOXO-9,10-DIHYDRO-2-ANTHRACENYL)-N’-[(5-METHYL-3-PHENYL-4-ISOXAZOLYL)CARBONYL]THIOUREA is unique due to its combination of an anthracene core, thiourea linkage, and isoxazole moiety. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in scientific research and industry.

Properties

Molecular Formula

C26H17N3O4S

Molecular Weight

467.5 g/mol

IUPAC Name

N-[(9,10-dioxoanthracen-2-yl)carbamothioyl]-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

InChI

InChI=1S/C26H17N3O4S/c1-14-21(22(29-33-14)15-7-3-2-4-8-15)25(32)28-26(34)27-16-11-12-19-20(13-16)24(31)18-10-6-5-9-17(18)23(19)30/h2-13H,1H3,(H2,27,28,32,34)

InChI Key

KRAYWRGOMCAOQG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC(=S)NC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O

Origin of Product

United States

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